molecular formula C19H22O5 B197688 5-Deoxystrigol CAS No. 151716-18-6

5-Deoxystrigol

Cat. No. B197688
M. Wt: 330.4 g/mol
InChI Key: QXTUQXRFEBHUBA-DYLOANJQSA-N
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Description

5-Deoxystrigol is a derivative of Strigolactones, plant hormones which stimulate the growth and branching of fungi . It is also a highly active Striga germination stimulant . It has been found to have a protective effect on D-galactosamine (D-GalN) induced mice acute liver injury .


Synthesis Analysis

5-Deoxystrigol biosynthesis involves the incorporation of two oxygen molecules and complete rearrangement, resulting in carlactone, a precursor of strigolactones that already contains some of the important structural features .


Molecular Structure Analysis

The molecular formula of 5-Deoxystrigol is C19H22O5 . It has a double-bond stereo and 3 of 3 defined stereocentres .


Chemical Reactions Analysis

The key enzyme of the pathway, encoded by the CCD8 gene, catalyzes a complex reaction that involves the incorporation of two oxygen molecules and complete rearrangement, resulting in carlactone, a precursor of strigolactones that already contains some of the important structural features .


Physical And Chemical Properties Analysis

5-Deoxystrigol has a density of 1.3±0.1 g/cm3, a boiling point of 589.2±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . Its molar refractivity is 86.1±0.4 cm3 .

Scientific Research Applications

1. Quantitative Analysis in Plants

Multideuterated 5-deoxystrigol (5DS) has been prepared for use as an internal standard in liquid chromatography/mass spectrometry (LC/MS) assays. This allows for the accurate quantification of 5DS in plants and root exudates, enhancing the precision of plant metabolic studies (Ueno et al., 2010).

2. Synthesis Techniques

The total synthesis of 5-deoxystrigol has been achieved, which is significant for scientific research as it provides a method to produce this compound in the lab for further studies. This synthesis involves key steps such as regioselective coupling reactions and reductive carbon-carbon bond formations (Shoji et al., 2009).

3. Conversion to Sorgomol in Sorghum

Research indicates that 5-deoxystrigol is converted into sorgomol in sorghum plants. This process involves absorption by sorghum roots and subsequent exudation, highlighting the metabolic pathways of strigolactones in plants (Motonami et al., 2013).

4. Role in Plant Growth and Development

Studies have shown that 5-deoxystrigol plays a crucial role in plant growth and development. It acts as a precursor in the biosynthesis of various strigolactones, which are important phytohormones. These hormones are involved in regulating plant architecture and interacting with the rhizosphere environment (Wakabayashi et al., 2020).

5. Influence on Root Parasitic Weeds and Mycorrhizal Fungi

5-Deoxystrigol is involved in the interaction between plants and root parasitic weeds like Striga and Orobanche, as well as symbiotic arbuscular mycorrhizal fungi. It acts as a germination stimulant for these parasitic plants and influences the branching factor for mycorrhizal fungi, playing a key role in the plant-soil interaction dynamics (Awad et al., 2006).

Safety And Hazards

After handling 5-Deoxystrigol, it is recommended to wash thoroughly and remove contaminated clothing . Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition .

Future Directions

CRISPR gene editing technology has emerged as a promising tool for developing resistance against various plant pathogens . In susceptible sorghum host plants, the principal SL in root exudates is 5-deoxystrigol, a potent stimulant for root parasitic plant Striga seed germination . Therefore, 5-Deoxystrigol could be a potential target for controlling pests and overgrowth of these parasitic organisms .

properties

IUPAC Name

(3E,3aR,8bS)-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O5/c1-10-7-14(23-17(10)20)22-9-13-12-8-11-5-4-6-19(2,3)15(11)16(12)24-18(13)21/h7,9,12,14,16H,4-6,8H2,1-3H3/b13-9+/t12-,14-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTUQXRFEBHUBA-DYLOANJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H](OC1=O)O/C=C/2\[C@H]3CC4=C([C@H]3OC2=O)C(CCC4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401343942
Record name (+)-5-Deoxystrigol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401343942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Deoxystrigol

CAS RN

151716-18-6
Record name (+)-5-Deoxystrigol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401343942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,310
Citations
Y Sugimoto, T Ueyama - Phytochemistry, 2008 - Elsevier
… behaviour on the semi-preparative and analytical HPLC as well as the UV spectrum of the active substance were also identical with those of authentic (±)-5-deoxystrigol. A CD spectrum …
Number of citations: 40 www.sciencedirect.com
N Motonami, K Ueno, H Nakashima, S Nomura… - Phytochemistry, 2013 - Elsevier
… Deuterium-labelled 5-deoxystrigol stereoisomers were administered to aquacultures of a … analyses established that 5-deoxystrigol (5-DS) and ent-2′-epi-5-deoxystrigol were absorbed …
Number of citations: 34 www.sciencedirect.com
K Yoneyama, X Xie, D Kusumoto, H Sekimoto… - Planta, 2007 - Springer
… the secretion of a strigolactone, 5-deoxystrigol. The 5-deoxystrigol content in sorghum root tissues … N nor P deficiency affected the low content of 5-deoxystrigol in sorghum shoot tissues. …
Number of citations: 443 link.springer.com
K Ueno, H Nakashima, M Mizutani… - Journal of Pesticide …, 2018 - jstage.jst.go.jp
The bioconversion of 5-deoxystrigol (5DS) and 4-deoxyorobanchol (4DO), the simplest canonical strigolactones (SLs), into monohydroxylated SLs such as strigol, sorgomol and …
Number of citations: 22 www.jstage.jst.go.jp
T Wakabayashi, K Shida, Y Kitano, H Takikawa… - Planta, 2020 - Springer
… P450-catalyzed biosynthetic pathway of orobanchol and 5-deoxystrigol proposed in this study. In … In 5-deoxystrigol (5DS)-producing plants, CYP722C catalyzes the conversion of CLA to …
Number of citations: 73 link.springer.com
K Ueno, A Hanada, S Yamaguchi… - Journal of Labelled …, 2010 - Wiley Online Library
We prepared deuterium‐labeled 5‐deoxystrigol (5DS), a multifunctional plant second metabolite, using a simple set of procedures. The labeled compound contained mainly [3a,4,4,5,5,…
M Lachia, PY Dakas, A De Mesmaeker - Tetrahedron Letters, 2014 - Elsevier
… Our retrosynthetic analysis of (+)-5-deoxystrigol 1 and related stereoisomers is depicted in Scheme 1. Lactone 2 could be accessed via a regioselective Baeyer–Villiger oxidation of …
Number of citations: 24 www.sciencedirect.com
Z Wang, J Huang, C Zhao, J Xu, Y Zhao - Journal of Cleaner Production, 2023 - Elsevier
… This study evaluated the effects of 5-Deoxystrigol (5 DS) concentration on the growth characteristics, the photosynthetic performance of different bacterial-microalgae-fungal symbiotic …
Number of citations: 5 www.sciencedirect.com
B Zwanenburg, H Regeling… - European Journal of …, 2016 - Wiley Online Library
… the stereochemistry of the four stereoisomers of 5-deoxystrigol (1b, 5-DES; for nomenclature, see refs.1,6).14,22,23,28 Biosynthetically, (+)-5-deoxystrigol originates from carlactone,24,…
N Shiotani, T Wakabayashi, Y Ogura, Y Sugimoto… - Tetrahedron …, 2021 - Elsevier
Strigolactones are a group of apocarotenoids known as rhizosphere semiochemicals and phytohormones. Canonical strigolactone consists of a tricyclic lactone (ABC-rings) and a …
Number of citations: 8 www.sciencedirect.com

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